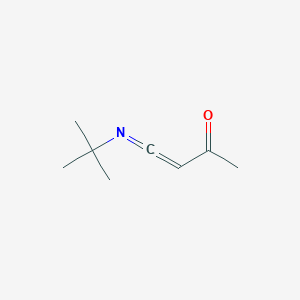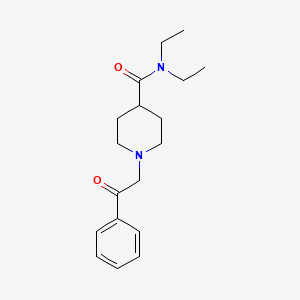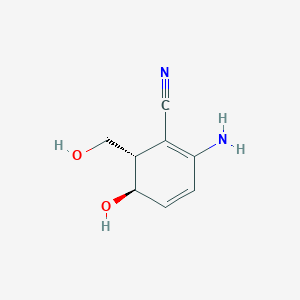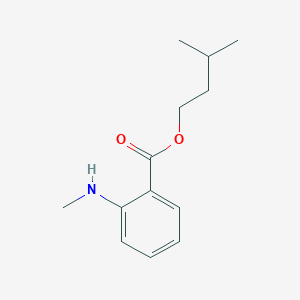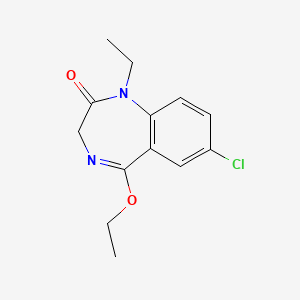
4-Hydroxystrychnine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxystrychnine is a derivative of strychnine, an alkaloid found in the seeds of the Strychnos nux-vomica tree. This compound is known for its potent biological activities and has been studied for its potential applications in various fields, including medicine and pharmacology. The presence of a hydroxyl group at the fourth position of the strychnine molecule distinguishes it from its parent compound, strychnine, and contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxystrychnine typically involves the hydroxylation of strychnine. One common method is the use of hydroxylating agents such as hydrogen peroxide or osmium tetroxide in the presence of a catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the selective hydroxylation at the fourth position.
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from Strychnos nux-vomica seeds followed by chemical modification. The extraction process includes solvent extraction and purification steps to isolate strychnine, which is then subjected to hydroxylation reactions under optimized conditions to produce this compound.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxystrychnine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to strychnine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of 4-oxo-strychnine.
Reduction: Formation of strychnine.
Substitution: Formation of various substituted strychnine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other complex alkaloids and studying reaction mechanisms.
Biology: Investigated for its effects on cellular processes and potential as a biochemical tool.
Medicine: Studied for its pharmacological properties, including potential analgesic and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 4-Hydroxystrychnine involves its interaction with the central nervous system. It acts as a potent antagonist of glycine receptors, leading to increased neuronal excitability. This action is similar to that of strychnine but may exhibit different potency and selectivity due to the presence of the hydroxyl group. The compound’s effects on other molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Strychnine: The parent compound, known for its potent neurotoxic effects.
Brucine: Another alkaloid from Strychnos nux-vomica with similar but less potent effects.
4-Hydroxybrucine: A hydroxylated derivative of brucine with distinct chemical properties.
Uniqueness of 4-Hydroxystrychnine: this compound is unique due to its specific hydroxylation, which alters its chemical reactivity and biological activity compared to strychnine and brucine. This modification can lead to different pharmacological profiles and potential therapeutic applications.
Properties
CAS No. |
22595-26-2 |
|---|---|
Molecular Formula |
C21H22N2O3 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
(4aR,5aS,13aS,15aS,15bR)-12-hydroxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one |
InChI |
InChI=1S/C21H22N2O3/c24-14-3-1-2-13-19(14)23-17(25)9-15-18-12-8-16-21(13,20(18)23)5-6-22(16)10-11(12)4-7-26-15/h1-4,12,15-16,18,20,24H,5-10H2/t12-,15-,16-,18-,20-,21?/m0/s1 |
InChI Key |
NZPSURVTGWFING-BEONAWIISA-N |
Isomeric SMILES |
C1CN2CC3=CCO[C@H]4CC(=O)N5[C@H]6[C@H]4[C@H]3C[C@H]2C61C7=C5C(=CC=C7)O |
Canonical SMILES |
C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=C5C(=CC=C7)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


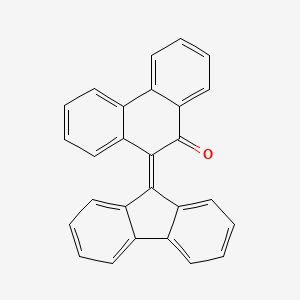
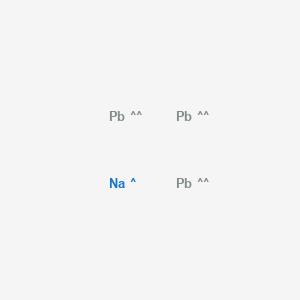
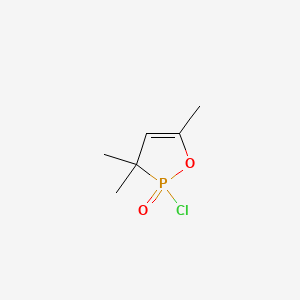
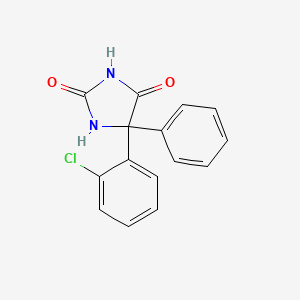
![8,9,10,11-Tetrahydro-7h-benzo[a]carbazole](/img/structure/B14714648.png)
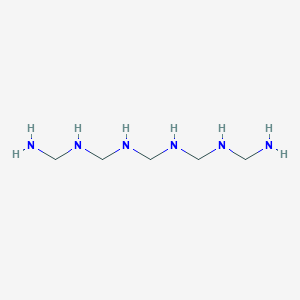
![2-{[(But-2-en-1-yl)oxy]methyl}oxirane](/img/structure/B14714660.png)
